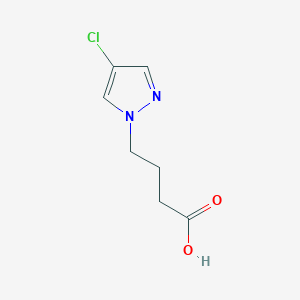

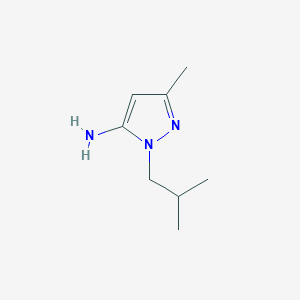

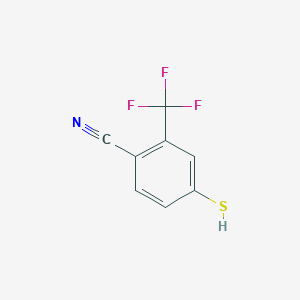

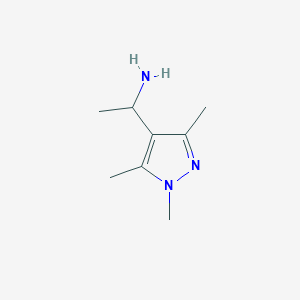

![molecular formula C9H14N2 B1287562 [(2,5-二甲基苯基)甲基]肼 CAS No. 51421-39-7](/img/structure/B1287562.png)

[(2,5-二甲基苯基)甲基]肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2,5-Dimethylphenyl)methyl]hydrazine is a chemical compound that can be derived from 2,5-dimethylphenyl derivatives through reactions with hydrazine. This compound is part of a broader class of chemicals that have been synthesized and studied for various applications, including pharmacological effects. The compound itself is not explicitly detailed in the provided papers, but its related derivatives have been synthesized and characterized, providing insights into its potential structure and properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the base molecule, such as 2,4-dimethylcarbolic acid, which is then reacted with other reagents like ethyl 2-bromoacetate and hydrazine to form intermediate compounds. For example, the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides involves refluxing with hydrazine to form the corresponding hydrazide . Similarly, substituted hydrazones can be prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in an alkaline medium . These methods suggest that [(2,5-Dimethylphenyl)methyl]hydrazine could be synthesized through a nucleophilic substitution reaction with hydrazine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. For instance, the structure of N-(dimethylphenyl)hydrazine carbothioamides was characterized by FT-IR, 1H-, and 13C-NMR spectroscopy . The crystal structure of some derivatives has also been determined by X-ray diffraction, providing detailed information on the molecular conformation and interactions . These analyses are crucial for understanding the molecular geometry and electronic structure of [(2,5-Dimethylphenyl)methyl]hydrazine.

Chemical Reactions Analysis

The chemical reactivity of dimethylphenyl derivatives with hydrazine has been explored in several studies. For example, the reaction of dimethyl methylenesuccinate with hydrazine yielded products that underwent rearrangement under certain conditions . The condensation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with hydrazines led to regiospecific synthesis of pyrazoles . These reactions indicate that [(2,5-Dimethylphenyl)methyl]hydrazine could participate in various chemical transformations, potentially leading to the formation of heterocyclic compounds or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural characterization. The pharmacophoric properties of some N-(dimethylphenyl)hydrazine carbothioamides were studied, revealing potent antioxidant activity and inhibition of cancer cell proliferation . The thermodynamic parameters and vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated that the formation reaction is exothermic and spontaneous at room temperature . These findings suggest that [(2,5-Dimethylphenyl)methyl]hydrazine may also exhibit unique physical and chemical properties that could be relevant for various applications.

科学研究应用

肿瘤学研究和潜在的抗肿瘤活性

- 包括类似于“[(2,5-二甲基苯基)甲基]肼”等衍生物的肼类化合物被探讨其致癌作用和抗肿瘤(抗癌)活性。研究已经审查了肼类化合物暴露所带来的致癌风险以及某些肼类化合物和含肼类化合物的天然产物的抗肿瘤作用,反映了它们既是癌症风险因素又是潜在治疗剂的双重性质(Tóth, 1994; Tóth, 1996)。

毒理学评估和环境影响

- 肼类化合物的毒理学特性已经得到深入审查,展示了这些化合物对包括人类在内的不同物种的各种器官系统的危害影响。这项研究强调了了解肼类化合物在环境和职业环境中的毒性影响的重要性(Tóth, 1988)。

分析和环境化学

- 用于控制药物中类似肼、肼酸和肼酮等基因毒性杂质的分析技术突显了监测这些化合物的重要性,因为它们具有潜在的基因毒性。这一研究领域对确保药物产品的安全性和有效性至关重要(Elder, Snodin, & Teasdale, 2011)。

抗菌和抗结核研究

- 肼类衍生物显示出作为抗菌剂的有希望的结果,包括对细菌、真菌和分枝杆菌的活性。对肼结构的修改已经导致具有显著抗结核活性的化合物的产生,展示了开发针对结核病和其他微生物感染的新治疗剂的潜力(Asif, 2014; Popiołek, 2016)。

推进推进剂化学的进展

- 对超高温推进剂的研究评估了肼类衍生物的使用,突出了减少与有毒推进剂相关风险和探索无毒配方的努力。这包括将高纯度过氧化氢与各种燃料一起作为未来超高温推进剂的更安全替代品的潜在使用(Davis & Yilmaz, 2014)。

安全和危害

作用机制

Target of Action

The primary targets of [(2,5-Dimethylphenyl)methyl]hydrazine are aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the hydrazine moiety acts as a nucleophile .

Mode of Action

The mode of action involves the reaction of the hydrazine moiety with aldehydes or ketones to form hydrazones . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone . This results in the formation of an intermediate that eventually dehydrates to form the hydrazone .

Biochemical Pathways

The formation of hydrazones affects the concentration of aldehydes and ketones in the system . As the ketone gets used up, any hemiketals present decompose in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .

Result of Action

The result of the action of [(2,5-Dimethylphenyl)methyl]hydrazine is the formation of hydrazones . Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .

Action Environment

The action of [(2,5-Dimethylphenyl)methyl]hydrazine can be influenced by various environmental factors. For instance, the presence of acid can catalyze the reaction . .

属性

IUPAC Name |

(2,5-dimethylphenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5,11H,6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOVLJGVFOGOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606215 |

Source

|

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51421-39-7 |

Source

|

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,5-Dimethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

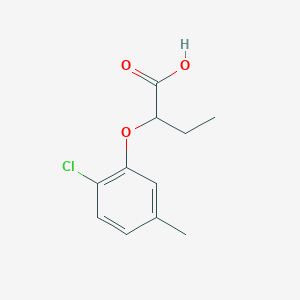

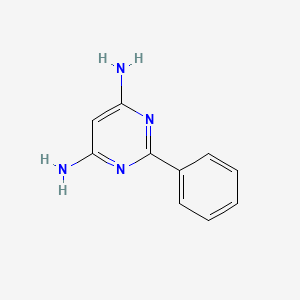

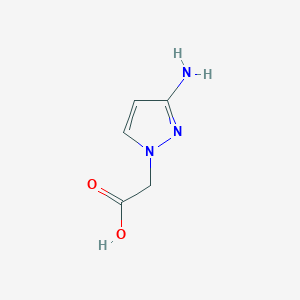

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)